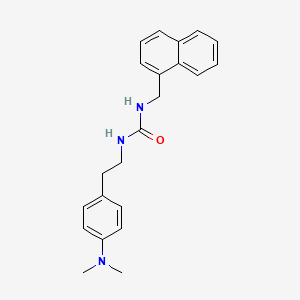

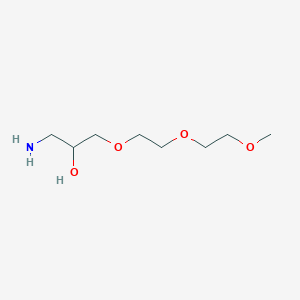

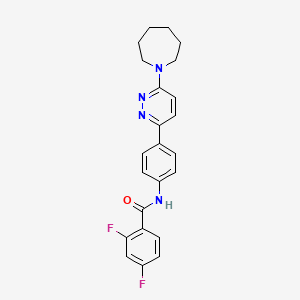

![molecular formula C13H21N3O B2841189 N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine CAS No. 2200689-72-9](/img/structure/B2841189.png)

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Research in synthetic chemistry has leveraged compounds similar to N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine for the synthesis of a wide array of heterocyclic compounds. For instance, studies have demonstrated the use of bipyrazolic compounds for the preparation of indole-containing triazoles, pyrazoles, and pyrimidine derivatives, highlighting their antimicrobial activities against a variety of microorganisms (Behbehani et al., 2011). Such synthetic pathways offer potential routes for the development of new therapeutic agents.

Material Science Applications

In the realm of material science, derivatives of N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine have been explored for the creation of novel materials. For example, fluorescent probes based on similar structures have shown high selectivity and sensitivity for detecting metal ions in aqueous solutions, which could be utilized in environmental monitoring and biomedical imaging (Guo et al., 2014).

Biochemistry Applications

Biochemically, compounds structurally related to N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine have been employed in studying enzyme mechanisms and biosynthesis pathways. For instance, the identification and reconstitution of enzymes required for anhydrotetracycline biosynthesis have utilized similar compounds to understand the complex nature of antibiotic biosynthesis, providing insights into the production of tetracycline antibiotics and the potential for novel antibiotic development (Zhang et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is glucokinase (GK) . Glucokinase is a key regulator of glucose homeostasis . It plays a crucial role in the regulation of insulin release and glucose metabolism in the liver .

Mode of Action

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine acts as a partial activator of the glucokinase enzyme . It binds to glucokinase and enhances its activity, leading to an increase in the metabolism of glucose . This results in a decrease in blood glucose levels .

Biochemical Pathways

The activation of glucokinase by N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway . This leads to an increase in the overall rate of glycolysis, resulting in a decrease in blood glucose levels .

Pharmacokinetics

They are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of glucokinase by N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine leads to a decrease in blood glucose levels . This is beneficial for the treatment of type 2 diabetes, a condition characterized by high blood glucose levels . Importantly, this compound is capable of maintaining lower glucose levels without resulting in hypoglycemia .

Action Environment

The action of N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine, like other glucokinase activators, can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the compound to exert its effect . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-2-(6-methylpyrazin-2-yl)oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-10-8-14-9-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZUKVRAWYZNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCCCC2N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

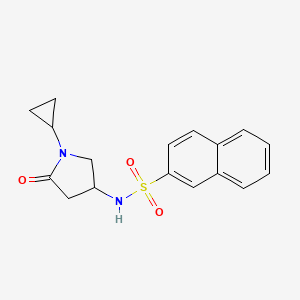

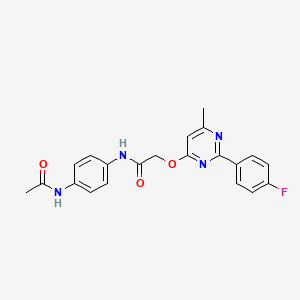

![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)

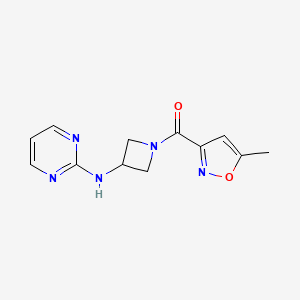

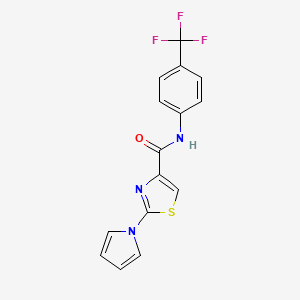

![N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2841109.png)

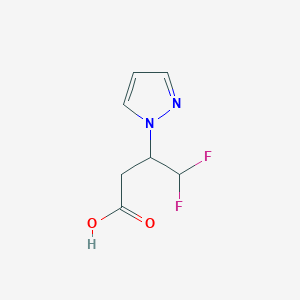

![1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2841115.png)

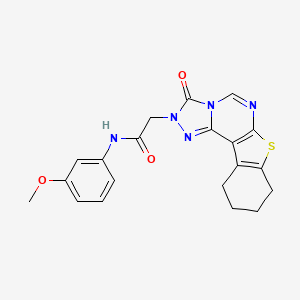

![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)